2-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine
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Overview
Description
2-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazine ring, forming a pyrrolo[1,2-a]pyrazine scaffold. Such structures are known for their diverse biological activities and are often employed in pharmaceuticals, organic materials, and bioactive molecules .
Preparation Methods
The synthesis of 2-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine involves several steps:
Cyclization: The initial step involves the cyclization of pyrrole and pyrazine rings.
Ring Annulation: This step involves the formation of additional rings to complete the pyrrolo[1,2-a]pyrazine structure.
Cycloaddition: A 1,3-dipolar cycloaddition reaction is employed to introduce the imidazole ring.
Direct C-H Arylation: This step involves the direct arylation of the pyrrole ring to introduce the methylsulfonylimidazole group.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, solvents, and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
2-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being explored for its potential as a kinase inhibitor and for its role in drug discovery.
Industry: It is used in the production of bioactive materials and organic compounds.
Mechanism of Action
The mechanism of action of 2-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine involves its interaction with various molecular targets and pathways. It is known to inhibit specific kinases, which play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can modulate cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar compounds to 2-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine include other pyrrolo[1,2-a]pyrazine derivatives. These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities . Some examples include:
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds exhibit more activity on kinase inhibition.
Pyrrolopyrazine derivatives with different nitrogen atoms: These compounds show varying antibacterial, antifungal, and antiviral activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological properties and potential therapeutic applications.
Properties
IUPAC Name |
2-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O3S/c1-23-10-4-7-20-15(11-17-16(20)24(2,21)22)13-18-8-9-19-6-3-5-14(19)12-18/h11,14H,3-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUNBFALGYGUKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=CN=C1S(=O)(=O)C)CN2CCN3CCCC3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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